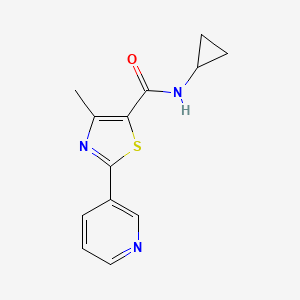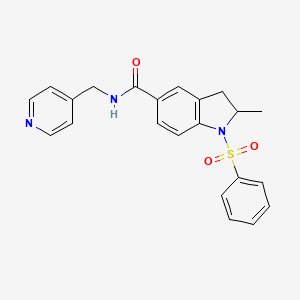
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
概要
説明
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE is a complex organic compound with a unique structure that combines a quinoline core with substituted phenyl and piperazine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted phenyl or piperazine derivatives
科学的研究の応用
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, leading to changes in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, ultimately leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
- 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE
- 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-ETHYLQUINOLINE
Uniqueness
What sets 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the methyl group on the quinoline core can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-5-27-11-13-28(14-12-27)25(29)22-16-23(20-10-9-17(2)19(4)15-20)26-24-18(3)7-6-8-21(22)24/h6-10,15-16H,5,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGTAVTPSQACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B4815894.png)

![N-butyl-2-[(4-tert-butylbenzoyl)amino]benzamide](/img/structure/B4815907.png)
![3-[2-(3-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4815910.png)
![6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4815924.png)
![N-(2,5-dimethylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4815925.png)
![2-(2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4815928.png)
![5-[(2,6-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4815944.png)


![(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4815964.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone](/img/structure/B4815969.png)
![(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide](/img/structure/B4815983.png)
![(5Z)-3-ethyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4815991.png)
